molecular formula C6H12NaO9P B12685107 beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt CAS No. 93839-96-4

beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt

Cat. No.: B12685107
CAS No.: 93839-96-4
M. Wt: 282.12 g/mol
InChI Key: BFHRXGJIQBHJGH-WNFIKIDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt: is a chemical compound with the molecular formula C6H14NaO9P and a molecular weight of 284.13 g/mol . It is a derivative of glucose, specifically a phosphorylated form, which plays a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt typically involves the phosphorylation of glucose. One common method is the reaction of glucose with phosphoric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar principles but with optimized conditions for higher yield and purity. This may involve continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt exerts its effects involves its role as a phosphorylated sugar. It participates in metabolic pathways by acting as a substrate for enzymes such as hexokinase and phosphoglucomutase. These enzymes facilitate the transfer of phosphate groups, which is essential for energy production and storage in cells .

Comparison with Similar Compounds

  • Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt
  • Beta-D-Glucopyranose, 6-(dihydrogen phosphate), monosodium salt

Comparison:

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt stands out due to its specific positioning of the phosphate group, making it uniquely suited for certain metabolic and synthetic applications.

Properties

CAS No.

93839-96-4

Molecular Formula

C6H12NaO9P

Molecular Weight

282.12 g/mol

IUPAC Name

sodium;(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phosphonooxyoxan-3-olate

InChI

InChI=1S/C6H12O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-9H,1H2,(H2,11,12,13);/q-1;+1/t2-,3-,4+,5-,6+;/m1./s1

InChI Key

BFHRXGJIQBHJGH-WNFIKIDCSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)[O-])O)O)O.[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)[O-])O)O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.